1-(Bromomethyl)-3-methoxy-5-methylbenzene
Overview
Description
1-(Bromomethyl)-3-methoxy-5-methylbenzene is a chemical compound of interest in various synthetic and chemical research areas. It serves as a crucial intermediate in the synthesis of diverse natural products and potentially active molecules.
Synthesis Analysis
The synthesis of 1-(Bromomethyl)-3,5-dimethoxybenzene, a closely related derivative, has been efficiently carried out through a straightforward three-step process starting from 3,5-dihydroxybenzoic acid. This process involved a combination of spectroscopic techniques and single crystal X-ray diffraction for characterization (Saeed et al., 2024).
Molecular Structure Analysis
The crystal structure of the synthesized derivative (related to 1-(Bromomethyl)-3-methoxy-5-methylbenzene) revealed monoclinic symmetry with specific dimensions, showcasing its molecular complexity and the precision required for its synthesis and analysis.
Chemical Reactions and Properties
The compound has shown potential as a dual inhibitor in molecular docking, DFT analysis, and molecular dynamics (MD) simulation studies, indicating its reactivity and potential applications in creating novel anti-cancer agents (Saeed et al., 2024).
Physical Properties Analysis
While specific studies on the physical properties of 1-(Bromomethyl)-3-methoxy-5-methylbenzene were not found, related compounds have been extensively studied, indicating that such molecules tend to have significant crystalline symmetry and stability, which can be inferred for this compound as well.
Chemical Properties Analysis
The chemical properties, including reactivity profiles and inhibitory potentials of related compounds, have been assessed through comprehensive in-silico investigations, suggesting that 1-(Bromomethyl)-3-methoxy-5-methylbenzene may also exhibit unique and valuable chemical properties suitable for further research and application in medicinal chemistry (Saeed et al., 2024).
Scientific Research Applications
Liquid-Phase Oxidation Applications
The liquid-phase oxidation of methylbenzenes, such as 1-(Bromomethyl)-3-methoxy-5-methylbenzene, can be catalyzed by a cobalt-copper-bromide system. This process results in high selectivities for benzyl acetates and benzaldehydes, which are valuable intermediates in organic synthesis and pharmaceuticals (Okada & Kamiya, 1981).
Polymer Solar Cells
In the realm of polymer solar cells (PSCs), derivatives of 1-(Bromomethyl)-3-methoxy-5-methylbenzene, such as MDN-PCBM, have shown promising results as electron acceptors. These derivatives can lead to higher power conversion efficiencies and improved photovoltaic performance compared to conventional materials (Jin et al., 2016).
Synthesis of Hyperbranched Polymers
Hyperbranched polymers have been synthesized from precursors like 5-(Bromomethyl)-1,3-dihydroxybenzene, which share structural similarities with 1-(Bromomethyl)-3-methoxy-5-methylbenzene. These polymers find applications in coatings, adhesives, and various nanotechnologies due to their unique properties and functional group modifications (Uhrich et al., 1992).
Synthesis of Hexahelicenes
Hexahelicenes, which are polycyclic aromatic compounds with helical shapes, have been synthesized using 1-(Bromomethyl)-3-methoxy-5-methylbenzene as a key intermediate. These compounds have potential applications in organic electronics and chiral materials due to their unique optical and electronic properties (Teplý et al., 2003).
Acyclic and Cyclic Receptors
Acyclic and cyclic receptors synthesized from compounds like 1,3-bis(uracil-1/3-ylmethyl)-2-methoxy-5-methylbenzene have shown potential in ion recognition and transport. These receptors can be used in sensor technologies and ion-selective membranes (Kumar et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZXUATJUOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342892 | |
Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-methoxy-5-methylbenzene | |
CAS RN |
106116-42-1 | |
Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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